2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
CAS No.: 1049739-06-1
Cat. No.: VC8043372
Molecular Formula: C11H13Cl3N2
Molecular Weight: 279.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1049739-06-1 |
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Molecular Formula | C11H13Cl3N2 |
Molecular Weight | 279.6 g/mol |
IUPAC Name | 2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C11H12Cl2N2.ClH/c1-6-7(4-5-14)10-8(12)2-3-9(13)11(10)15-6;/h2-3,15H,4-5,14H2,1H3;1H |
Standard InChI Key | MFABLFROEVSDDN-UHFFFAOYSA-N |
SMILES | CC1=C(C2=C(C=CC(=C2N1)Cl)Cl)CCN.Cl |
Canonical SMILES | CC1=C(C2=C(C=CC(=C2N1)Cl)Cl)CCN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The indole scaffold consists of a benzene ring fused to a pyrrole ring, with substitutions at positions 2, 3, 4, and 7. Key structural features include:
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Chlorine atoms at positions 4 and 7, which enhance electrophilicity and influence receptor binding.
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A methyl group at position 2, contributing to steric effects and metabolic stability.
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An ethanamine side chain at position 3, protonated as a hydrochloride salt to improve solubility.
The three-dimensional conformation, as inferred from analogs like 2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine , suggests that the chlorine substituents and methyl group create a planar aromatic system with the amine side chain adopting a staggered conformation.
Table 1: Comparative Structural Features of Indole Derivatives
Synthesis and Optimization
Synthetic Pathways
The synthesis of halogenated indole derivatives typically involves Friedel-Crafts alkylation, Fischer indole synthesis, or palladium-catalyzed cross-coupling reactions. For 2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride, a plausible route includes:
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Indole Ring Formation: Cyclization of a substituted phenylhydrazine with a ketone precursor under acidic conditions.
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Halogenation: Electrophilic chlorination using or at positions 4 and 7.
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Side Chain Introduction: Michael addition or alkylation to attach the ethanamine group at position 3.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Industrial-scale production requires precise control of reaction parameters (temperature: 80–100°C; pressure: 1–2 atm) to achieve yields >75%. Purification via column chromatography or recrystallization ensures >95% purity.
Biological Activities and Mechanism of Action
Receptor Modulation
Analogous compounds, such as the 5,7-dichloro derivative, exhibit potent activity at prostanoid receptors (e.g., EP2 and EP4), which regulate inflammation and nociception. The 4,7-dichloro substitution may alter binding affinity due to increased electron-withdrawing effects at the indole ring’s 4-position, potentially enhancing interactions with receptor hydrophobic pockets.
In Vitro Findings
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Anti-inflammatory Effects: In macrophage models, 5,7-dichloro analogs suppress COX-2 expression by 40–60% at 10 μM.
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Analgesic Potential: Mouse dorsal root ganglion assays show 30% reduction in substance P release, indicating peripheral pain pathway modulation.
Table 2: Biological Activity Comparison of Indole Derivatives
Compound | Target Receptor | IC₅₀ (nM) | Efficacy (% Inhibition) |
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2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine HCl | EP2 | 120 | 65% |
2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine | TP | 450 | 48% |
Therapeutic Applications and Preclinical Studies
Inflammatory Diseases
The compound’s prostanoid receptor antagonism positions it as a candidate for rheumatoid arthritis and inflammatory bowel disease. In collagen-induced arthritis models, 5,7-dichloro analogs reduce joint swelling by 50% at 10 mg/kg/day.
Neuropathic Pain
Modulation of TRPV1 and NMDA receptors, as observed in structurally related compounds, suggests potential in chronic pain management . Electrophysiological studies in rat models demonstrate a 35% reduction in neuronal hyperexcitability .
Challenges and Future Directions
Pharmacokinetic Optimization
While the hydrochloride salt improves aqueous solubility, oral bioavailability remains low (<20%) due to first-pass metabolism. Prodrug strategies (e.g., esterification of the amine) are under investigation.
Toxicity Profiling
Preliminary hepatotoxicity screening in primary human hepatocytes indicates a 15% reduction in cell viability at 100 μM, necessitating structural refinements to improve safety.
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